molecular formula C10H11FIN3O B7055277 (2S,4R)-4-fluoro-1-(3-iodopyridin-2-yl)pyrrolidine-2-carboxamide

(2S,4R)-4-fluoro-1-(3-iodopyridin-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B7055277
M. Wt: 335.12 g/mol
InChI Key: NASISVPVVUALGA-SVRRBLITSA-N
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Description

(2S,4R)-4-fluoro-1-(3-iodopyridin-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a fluoro group and an iodopyridinyl group

Preparation Methods

The synthesis of (2S,4R)-4-fluoro-1-(3-iodopyridin-2-yl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the fluoro and iodopyridinyl substituents. One common synthetic route includes:

    Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors through various methods, such as cyclization reactions.

    Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the fluoro and iodopyridinyl groups.

Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(2S,4R)-4-fluoro-1-(3-iodopyridin-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2S,4R)-4-fluoro-1-(3-iodopyridin-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4R)-4-fluoro-1-(3-iodopyridin-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and iodopyridinyl groups may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved would depend on the specific application and target of the compound .

Comparison with Similar Compounds

(2S,4R)-4-fluoro-1-(3-iodopyridin-2-yl)pyrrolidine-2-carboxamide can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

(2S,4R)-4-fluoro-1-(3-iodopyridin-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FIN3O/c11-6-4-8(9(13)16)15(5-6)10-7(12)2-1-3-14-10/h1-3,6,8H,4-5H2,(H2,13,16)/t6-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASISVPVVUALGA-SVRRBLITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)N)C2=C(C=CC=N2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)N)C2=C(C=CC=N2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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